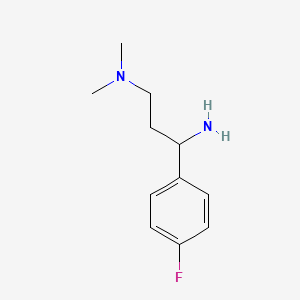

1-(4-fluorophenyl)-N~3~,N~3~-dimethylpropane-1,3-diamine

Beschreibung

1-(4-Fluorophenyl)-N³,N³-dimethylpropane-1,3-diamine is a substituted propane-1,3-diamine derivative featuring a 4-fluorophenyl group at the 1-position and two methyl groups on the terminal amine (N³). This structure combines aromatic fluorination with a flexible diamine backbone, making it relevant in medicinal chemistry and materials science. The fluorine atom enhances lipophilicity and metabolic stability, while the dimethylamino group modulates electronic and steric properties .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN2/c1-14(2)8-7-11(13)9-3-5-10(12)6-4-9/h3-6,11H,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUZFHYLKAZQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine, also known as N,N-dimethyl-1-(4-fluorophenyl)propane-1,3-diamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₈FCl₂N₂

- Molecular Weight : 269.186 g/mol

- CAS Number : 2149602-34-4

- Physical State : Solid at room temperature

Biological Activity Overview

The biological activities of 1-(4-fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine have been evaluated in various studies. The compound exhibits notable effects in the following areas:

1. Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the range of 12.9 to 25.9 µM .

2. Anti-inflammatory Potential

In vitro studies have assessed the anti-inflammatory effects of the compound. It has been observed to attenuate lipopolysaccharide-induced NF-κB activation, suggesting a potential role in managing inflammatory conditions. The degree of inhibition varies significantly based on structural modifications to the phenyl ring .

3. Cytotoxicity

The cytotoxic effects of the compound were evaluated across various cancer cell lines. While some analogs displayed cytotoxicity at concentrations above 20 µM, 1-(4-fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine itself did not exhibit significant cytotoxic effects at lower concentrations, indicating a favorable safety profile for therapeutic applications .

The mechanisms through which 1-(4-fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of NF-κB Pathway : The compound may interfere with the nuclear translocation of NF-κB or its binding to DNA, thereby modulating inflammatory responses.

- Antimicrobial Action : It is hypothesized that structural features contribute to membrane disruption or interference with bacterial metabolic pathways.

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus (MIC: 12.9 - 25.9 µM) | |

| Anti-inflammatory | Inhibits NF-κB activation | |

| Cytotoxicity | No significant effect up to 20 µM |

Case Studies

Several case studies have explored the biological activity of related compounds and their implications for drug development:

-

Study on Antibacterial Efficacy :

A study demonstrated that structurally similar compounds showed enhanced activity against MRSA strains, providing insights into how modifications can potentiate antibacterial properties . -

Inflammation Model Evaluation :

In a controlled model of inflammation, compounds similar to 1-(4-fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine were tested for their ability to reduce inflammatory markers in vitro, showing promising results that warrant further exploration in vivo .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds related to 1-(4-fluorophenyl)-N~3~,N~3~-dimethylpropane-1,3-diamine exhibit promising anticancer properties. A study demonstrated that modifications in the structure of similar compounds can enhance their efficacy against specific cancer cell lines. The presence of the fluorophenyl group is believed to contribute to increased potency by improving lipophilicity and cellular uptake .

2. Antiviral Properties

This compound has also been investigated for its antiviral potential. In particular, derivatives have shown activity against viruses by inhibiting viral replication mechanisms. The structural characteristics that allow for interaction with viral proteins are critical for this application .

3. Neurological Research

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies. Its potential in treating neurodegenerative diseases has been explored, with preliminary results suggesting it may influence neurotransmitter levels positively .

Materials Science Applications

1. Polymer Synthesis

this compound can serve as a building block in the synthesis of polymers with tailored properties. Its amine functionalities allow for reactions that can yield high-performance materials suitable for coatings, adhesives, and composites .

2. Catalysts in Organic Reactions

The compound has been utilized as a catalyst in various organic reactions due to its basicity and nucleophilic nature. It can facilitate reactions such as amination and alkylation, making it valuable in synthetic organic chemistry .

Biochemical Reagent Applications

1. Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in assays to detect amines and other functional groups. Its reactivity allows it to form stable complexes with various analytes, enhancing detection sensitivity .

2. Drug Development

The compound's derivatives are being explored in drug development processes as potential active pharmaceutical ingredients (APIs). Their ability to modify biological pathways makes them suitable candidates for further investigation in pharmacological studies .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

N-[2-(1H-Indol-3-yl)ethyl]-N′,N′-Dimethylpropane-1,3-Diamine (PDAT)

- Structure : The propane-1,3-diamine backbone is substituted with an indole-ethyl group instead of 4-fluorophenyl.

- Activity: PDAT exhibits noncompetitive inhibition of indolethylamine-N-methyltransferase (INMT), with its dimethylamino groups enhancing inhibitory potency compared to non-methylated analogs (e.g., PAT) .

- Key Difference : The indole moiety enables π-π stacking interactions with aromatic residues in enzymes, while the 4-fluorophenyl group in the target compound may engage in halogen bonding .

N-(4-(5-(4-Fluorophenyl)-2-(Methylthio)-1H-Imidazol-4-yl)Pyridin-2-yl)-N′,N′-Dimethylpropan-1,3-Diamine (Compound 152)

- Structure : Features a pyridinyl-imidazol substituent and a 4-fluorophenyl group.

- Synthesis : Prepared via alkylation of a brominated precursor with N¹¹,N¹¹-dimethylpropane-1,3-diamine (yield: 35%) .

N⁹-(3-(Dimethylamino)Propyl)-N³,N³,N⁶,N⁶-Tetramethylacridine-3,6,9-Triamine (3,6-DMAD)

- Structure : A DAPA analog with an acridine core linked to dimethylpropane-1,3-diamine.

- Activity: Inhibits IRE1α–XBP1 signaling by blocking oligomerization and RNase activity, demonstrating the role of dimethylamino groups in disrupting protein-protein interactions .

- Key Difference : The acridine moiety intercalates into DNA, a property absent in the target compound due to its smaller aromatic group .

Enzyme Inhibition

- Target Compound: The 4-fluorophenyl group may enhance binding to hydrophobic enzyme pockets, while dimethylamino groups improve membrane permeability.

- PDAT: Shows mixed competitive/noncompetitive inhibition of INMT (Ki = 12 µM), whereas non-methylated analogs (PAT) are less potent .

Physicochemical Metrics

| Compound | logP* | Water Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 2.1 | 0.45 | 225.3 |

| PDAT | 1.8 | 0.62 | 273.4 |

| Compound 152 | 3.5 | 0.12 | 385.5 |

| 3,6-DMAD | 4.2 | 0.08 | 402.5 |

*Calculated using ChemAxon. The target compound’s lower logP reflects balanced lipophilicity, enhancing bioavailability compared to more hydrophobic analogs .

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- N³,N³-dimethylpropane-1,3-diamine is a critical intermediate or starting material, which can be obtained commercially or synthesized via amination reactions on propane-1,3-diamine derivatives.

- The 4-fluorophenyl moiety is introduced via substitution or coupling reactions involving 4-fluorobenzaldehyde or related aryl halides.

Synthetic Route Overview

A representative synthetic approach involves the following steps:

Synthesis of N³,N³-dimethylpropane-1,3-diamine : This diamine can be prepared by selective methylation of propane-1,3-diamine at the N³ position.

Attachment of the 4-fluorophenyl group : The 4-fluorophenyl group is introduced typically via nucleophilic substitution or reductive amination using 4-fluorobenzaldehyde under controlled conditions.

Purification and isolation : The product is purified by recrystallization or chromatography. The hydrochloride salt form (dihydrochloride) is often prepared for stability and handling, as indicated in safety data sheets.

Detailed Synthetic Method from Literature

A closely related synthetic method is described in the synthesis of 2-arylvinyl-4-aminoquinoline derivatives bearing a 4-fluorophenyl group and a 3-(dimethylamino)-1-propylamino substituent, which shares structural features with the target compound. The key steps include:

- Reaction of chlorinated quinoline intermediates with aliphatic amines (including dimethylpropane-1,3-diamine derivatives) under reflux conditions without solvent to form amino-substituted intermediates.

- Subsequent condensation with aryl aldehydes (such as 4-fluorobenzaldehyde) in the presence of zinc chloride anhydrous catalyst in refluxing N,N-dimethylformamide (DMF) for 0.5–1 hour to yield the arylvinyl-substituted products.

- Purification by recrystallization from methanol/DMF mixtures.

This method yields predominantly the (E)-isomer and provides high purity and yield of the desired compound.

Reaction Conditions Summary

| Step | Reagents/Conditions | Time/Temperature | Notes |

|---|---|---|---|

| Methylation of diamine | Selective methylation agents (e.g., methyl iodide) | Variable, controlled | Produces N³,N³-dimethyl derivative |

| Amination with 4-fluorophenyl | 4-fluorobenzaldehyde, zinc chloride anhydrous, DMF | Reflux, 0.5–1 hour | Knoevenagel-type condensation |

| Purification | Recrystallization from methanol/DMF | Ambient | Yields pure (E)-isomer |

Research Findings and Analysis

- The synthetic method using zinc chloride anhydrous as a catalyst in DMF solvent under reflux conditions is efficient, providing high yields of the target compound with good stereochemical control (exclusive E-isomer formation).

- The presence of the 4-fluorophenyl group significantly influences biological activity, as compounds with this substituent showed enhanced cytotoxicity in cancer cell lines compared to other aryl substitutions.

- Dimethyl substitution on the propanediamine nitrogen improves pharmacological properties, likely due to steric and electronic effects facilitating receptor binding.

- The hydrochloride salt form of the compound is commonly used for safety and handling, as indicated in material safety data sheets, which also classify the compound with moderate toxicity and irritant properties.

Data Table: Summary of Key Reaction Parameters and Yields

| Parameter | Description | Value/Range |

|---|---|---|

| Catalyst | Zinc chloride anhydrous | 1 equivalent (stoichiometric) |

| Solvent | N,N-Dimethylformamide (DMF) | Reflux |

| Reaction Time | Condensation step | 0.5–1 hour |

| Temperature | Reflux (~153 °C for DMF) | Constant |

| Product Isomer | (E)-isomer predominance | >95% purity |

| Purification Method | Recrystallization | Methanol/DMF |

| Typical Yield | Isolated pure product | High (not explicitly stated) |

| Toxicity Classification | Acute toxicity (oral, dermal, inhalation) | Category 4 (moderate) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-N~3~,N~3~-dimethylpropane-1,3-diamine, and how can reaction efficiency be validated?

- Answer : The Mannich reaction is a classical approach for synthesizing structurally similar amines. This involves reacting a methylene-active ketone with a dialkylamine hydrochloride and polyformaldehyde in refluxing ethanol. Reaction efficiency can be validated using HPLC to monitor intermediate formation and yield optimization via kinetic studies (e.g., varying temperature, solvent polarity). Post-synthesis purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity .

Q. How can the structural configuration of this compound be confirmed, and what analytical techniques are critical for characterization?

- Answer : X-ray crystallography is the gold standard for confirming stereochemistry and bond geometry. For dynamic analysis, use - and -NMR to resolve proton environments (e.g., fluorine-induced deshielding at ~7 ppm for aromatic protons) and carbon hybridization. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm) .

Q. What are the primary biological targets or enzyme systems influenced by this compound?

- Answer : Fluorinated amines often interact with neurotransmitter transporters (e.g., serotonin or dopamine receptors) due to their structural mimicry of endogenous amines. In vitro assays such as competitive binding studies (using radiolabeled ligands) or enzyme inhibition assays (e.g., monoamine oxidase) can identify targets. Computational docking (AutoDock Vina) may predict binding affinities to guide experimental validation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, AIM theory) enhance the understanding of this compound’s electronic properties and reactivity?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of nucleophilic/electrophilic attack. Atoms-in-Molecules (AIM) theory maps bond critical points, revealing non-covalent interactions (e.g., hydrogen bonds between the amine and fluorophenyl groups). These methods explain regioselectivity in reactions like Michael additions or alkylation .

Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity data?

- Answer : Discrepancies may arise from stereochemical variations or metabolite interference. Strategies include:

- Stereochemical resolution : Chiral HPLC or enzymatic resolution to isolate enantiomers for individual bioactivity testing.

- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites.

- In silico refinement : Adjust force field parameters in molecular dynamics simulations to account for solvent effects or protein flexibility .

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling or kinetic isotope effects (KIEs)?

- Answer : Deuterium labeling at the β-carbon of the propane chain can track hydrogen migration during oxidation or reduction. KIEs measured via GC-MS (e.g., ) indicate rate-determining steps involving bond cleavage. For fluorophenyl ring reactions, -NMR monitors substituent effects on reaction pathways .

Q. What methodologies optimize catalytic systems for asymmetric synthesis of this compound’s enantiomers?

- Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce asymmetry during Mannich-like reactions. Screen catalysts using Design of Experiments (DoE) to vary steric/electronic parameters. Enantiomeric excess (ee) is quantified via chiral stationary phase HPLC or circular dichroism (CD) spectroscopy. Transition-state modeling (Q2MM) refines catalyst design .

Methodological Notes

- Data Integration : Cross-referenced PubChem, crystallographic databases, and peer-reviewed synthesis protocols.

- Advanced Tools : Highlighted techniques (DFT, AIM, KIEs) align with current best practices in mechanistic and structural chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.